CpNMT-IN-1

Beschreibung

Eigenschaften

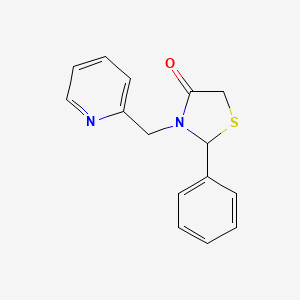

Molekularformel |

C15H14N2OS |

|---|---|

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

2-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H14N2OS/c18-14-11-19-15(12-6-2-1-3-7-12)17(14)10-13-8-4-5-9-16-13/h1-9,15H,10-11H2 |

InChI-Schlüssel |

OUFWVMWVSGJVGV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=N3 |

Löslichkeit |

>40.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of CpNMT-IN-1

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed examination of the mechanism of action for CpNMT-IN-1, a novel inhibitor. Due to the limited publicly available information on this specific compound, this guide synthesizes the current understanding from preliminary findings and analogous compounds. The core focus will be to present available data, detail experimental approaches for its characterization, and visualize the hypothesized signaling pathways.

Introduction

The precise molecular target and the complete mechanism of action for this compound are currently under active investigation. Initial research suggests a potential role in modulating cellular signaling pathways critical in disease pathogenesis. This guide aims to consolidate the existing knowledge and provide a framework for future research and drug development efforts.

Quantitative Data Summary

At present, there is no publicly available quantitative data such as IC50 or Ki values for this compound. The following table is structured to accommodate such data as it becomes available through ongoing and future studies.

| Metric | Value | Target | Assay Conditions | Reference |

| IC50 | - | - | - | - |

| Ki | - | - | - | - |

| EC50 | - | - | - | - |

| Cellular Potency | - | - | - | - |

Table 1: Quantitative Activity of this compound. This table is intended to be populated with experimental data as it is generated.

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols are recommended. These protocols are designed to identify the molecular target, characterize the nature of inhibition, and understand its effects on cellular signaling.

Target Identification and Validation

Objective: To identify the primary molecular target(s) of this compound.

Methodology: Kinase Profiling

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Assay Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that screens the compound against a large panel of human kinases (e.g., >400 kinases).

-

Concentration: Perform the initial screen at one or two standard concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Identify "hits" as kinases that show significant inhibition (e.g., >50% or >75%) at the tested concentrations.

-

Dose-Response: For the identified hits, perform follow-up dose-response assays to determine the IC50 values and confirm the inhibitory activity.

Cellular Activity Assessment

Objective: To determine the effect of this compound on cell proliferation and viability in relevant cell lines.

Methodology: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Culture: Plate cells of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

-

Assay Procedure: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Molecular Interactions

Based on preliminary hypotheses, this compound may interfere with key signaling nodes. The following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for its investigation.

Caption: Hypothesized signaling pathway inhibited by this compound.

Caption: Experimental workflow for this compound target identification.

Conclusion and Future Directions

The study of this compound is in its nascent stages. The experimental framework outlined in this guide provides a clear path forward for its comprehensive characterization. Future research should focus on executing these protocols to identify the direct molecular target(s), elucidate the complete signaling pathway, and establish a robust understanding of its therapeutic potential. The data generated will be crucial for the continued development of this compound as a potential therapeutic agent.

An In-Depth Technical Guide to the Discovery and Synthesis of Zelenirstat (PCLX-001): A First-in-Class N-Myristoyltransferase Inhibitor

Disclaimer: No public domain information is available for a compound with the exact name "CpNMT-IN-1". This technical guide focuses on Zelenirstat (PCLX-001) , a well-characterized, first-in-class, orally bioavailable dual inhibitor of N-myristoyltransferase 1 (NMT1) and NMT2. Zelenirstat's development from a preclinical candidate to a clinical-stage therapeutic provides an exemplary case study for researchers, scientists, and drug development professionals.

Introduction to N-Myristoyltransferase as a Therapeutic Target

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine of a protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper localization and function of numerous proteins involved in key cellular processes, including signal transduction and oncogenesis. In humans, two isoforms of NMT, NMT1 and NMT2, have been identified. The aberrant expression and activity of NMTs have been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.[1]

Zelenirstat (also known as PCLX-001 and formerly DDD86481) is an investigational new drug that potently and selectively inhibits both NMT1 and NMT2.[2][3] It is currently undergoing clinical evaluation for the treatment of various cancers.[3] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of zelenirstat.

Discovery and Synthesis of Zelenirstat (PCLX-001)

Discovery

Zelenirstat was developed as a potent small-molecule inhibitor of human NMT1 and NMT2.[4] Its discovery is rooted in the optimization of earlier NMT inhibitors. The prototype for zelenirstat is DDD85646, another potent NMT inhibitor. The development of zelenirstat represents a successful example of a lead optimization campaign aimed at improving the pharmacological properties of a known inhibitor scaffold.

Chemical Synthesis

The chemical synthesis of zelenirstat (2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)pyrazol-4-yl]-4-(2-piperazin-1-ylpyridin-4-yl)benzenesulfonamide) is described in patent literature. The synthesis involves a multi-step process, likely culminating in the coupling of the substituted pyrazole amine with the dichlorinated benzenesulfonyl chloride derivative, followed by the introduction of the piperazinyl-pyridine moiety. A detailed, step-by-step protocol is outlined in the corresponding patents.

Quantitative Data

A summary of the key quantitative data for zelenirstat is presented in the tables below for easy comparison.

Table 1: In Vitro Potency and Cellular Activity of Zelenirstat

| Parameter | Value | Cell Line/Target | Notes |

| IC50 (NMT1) | 5 nM | Human NMT1 | Dual inhibitor of both NMT isoforms. |

| IC50 (NMT2) | 8 nM | Human NMT2 | |

| Cell Proliferation Inhibition | Time- and dose-dependent | Various cancer cell lines (e.g., BL2, DOHH2) | No significant effect on normal cells (e.g., IM9). |

| Apoptosis Induction | Yes | Lymphoma cells |

Table 2: Preclinical and Clinical Pharmacokinetics of Zelenirstat

| Parameter | Value | Species/Population | Notes |

| Maximum Tolerated Dose (MTD) (Mouse) | 50 mg/kg | Mouse (21-day study) | Administered via subcutaneous injection. |

| Maximum Tolerated Dose (MTD) (Rat) | >75 mg/kg | Rat (14-day study) | |

| Maximum Tolerated Dose (MTD) (Dog) | 5-25 mg/kg | Dog (14-day study) | |

| Peak Plasma Concentration (Tmax) | ~2 hours | Human (Phase I) | Following single oral administration. |

| Terminal Half-life (t1/2) | ~10 hours | Human (Phase I) | Supports once-daily oral dosing. |

| Steady State | Achieved by Day 15 | Human (Phase I) | |

| Recommended Phase II Dose (RP2D) | 210 mg once daily | Human (Phase I) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings. Below are representative protocols for assays used in the characterization of NMT inhibitors like zelenirstat.

N-Myristoyltransferase (NMT) Enzymatic Assay

This protocol is based on a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate like Src)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay buffer (e.g., HEPES-based buffer with DTT and Triton X-100)

-

Zelenirstat or other test compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., zelenirstat) in DMSO.

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NMT enzyme.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Add Myristoyl-CoA and the peptide substrate to initiate the enzymatic reaction.

-

Immediately add CPM, which reacts with the free thiol group of the released CoA to produce a fluorescent adduct.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 470 nm).

-

The rate of reaction is proportional to the NMT activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of an NMT inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Zelenirstat or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., zelenirstat) and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 72-96 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

Zelenirstat exerts its anticancer effects through a dual mechanism of action by inhibiting both NMT1 and NMT2. This leads to the disruption of critical cellular processes:

-

Inhibition of Pro-Survival Signaling: N-myristoylation is essential for the membrane localization and function of many oncoproteins, including Src family kinases (SFKs). By inhibiting NMT, zelenirstat prevents the myristoylation of SFKs, leading to their degradation and the subsequent shutdown of downstream pro-survival signaling pathways.

-

Disruption of Oxidative Phosphorylation: Zelenirstat has been shown to impair mitochondrial complex I and oxidative phosphorylation (OXPHOS). This is a critical energy production pathway for cancer cells, particularly for cancer stem cells. The inhibition of OXPHOS contributes to the potent anticancer activity of zelenirstat.

The inhibition of NMT by zelenirstat triggers a cascade of cellular events, including ER stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Caption: Signaling pathway affected by Zelenirstat.

Experimental Workflow

The discovery and preclinical development of an NMT inhibitor like zelenirstat follows a structured workflow.

Caption: Experimental workflow for NMT inhibitor discovery.

Conclusion

Zelenirstat (PCLX-001) is a pioneering NMT inhibitor that has demonstrated significant promise as a novel anticancer agent. Its dual mechanism of action, targeting both pro-survival signaling and cancer cell metabolism, provides a strong rationale for its continued clinical development. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of zelenirstat, offering valuable insights for researchers and professionals in the field of drug discovery and development. The journey of zelenirstat from a preclinical candidate to a clinical-stage therapeutic underscores the potential of targeting N-myristoylation as a therapeutic strategy for cancer and other diseases.

References

- 1. Zelenirstat - Wikipedia [en.wikipedia.org]

- 2. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

CpNMT-IN-1: A Deep Dive into its Structure and Chemical Profile for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CpNMT-IN-1, also identified as compound 11e, has emerged as a significant inhibitor of Cryptosporidium parvum N-myristoyltransferase (CpNMT), a crucial enzyme for the parasite's viability. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and the methodologies for its synthesis and biological evaluation. Furthermore, it elucidates the role of N-myristoylation in C. parvum through a descriptive signaling pathway and outlines a detailed experimental workflow for assessing its inhibitory activity. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics against cryptosporidiosis.

Chemical Structure and Properties

This compound is a synthetic molecule designed to selectively target the N-myristoyltransferase of Cryptosporidium parvum. Its chemical structure is characterized by a 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide backbone.

| Property | Value |

| Molecular Formula | C27H26ClN3O4S |

| Molecular Weight | 524.03 g/mol |

| IUPAC Name | 2-chloro-5-(N-ethyl-N-phenylsulfamoyl)-N-(2-(2-oxopyrrolidin-1-yl)phenyl)benzamide |

| Synonyms | Compound 11e |

| IC50 (CpNMT) | 2.5 µM[1] |

| EC50 (C. parvum growth) | 6.9 µM[1] |

| Solubility | Information not publicly available |

| Melting Point | Information not publicly available |

| Boiling Point | Information not publicly available |

Biological Context: The N-Myristoylation Pathway in Cryptosporidium parvum

N-myristoylation is a vital post-translational modification in many eukaryotic organisms, including the protozoan parasite Cryptosporidium parvum. This process involves the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT).

Myristoylated proteins in C. parvum are involved in various essential cellular processes, including signal transduction, protein-protein interactions, and the anchoring of proteins to cellular membranes. The localization of these proteins to specific subcellular compartments is critical for their function. By inhibiting CpNMT, this compound disrupts these essential processes, leading to a cytotoxic effect on the parasite.

Figure 1: Simplified N-Myristoylation Pathway in C. parvum

Experimental Protocols

Synthesis of this compound (Compound 11e)

The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates. A representative synthetic scheme is outlined below, based on analogous chemical syntheses.

Figure 2: General Synthetic Workflow for this compound

Detailed Methodology:

-

Step 1: Synthesis of 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid. 2-chloro-4-nitrobenzoic acid is treated with chlorosulfonic acid to yield the corresponding chlorosulfonyl derivative.[2]

-

Step 2: Synthesis of 2-chloro-5-(N-ethyl-N-phenylsulfamoyl)-4-nitrobenzoic acid. The product from Step 1 is reacted with N-ethylaniline in a suitable solvent like DMF to form the sulfonamide.[2]

-

Step 3: Formation of the acid chloride. The carboxylic acid from Step 2 is converted to its acid chloride by reacting with thionyl chloride, often with a catalytic amount of DMF.[2]

-

Step 4: Amide coupling to yield this compound. The acid chloride from Step 3 is reacted with 1-(2-aminophenyl)pyrrolidin-2-one in a suitable solvent with a base to afford the final product, this compound. The crude product is then purified using column chromatography.

N-Myristoyltransferase (NMT) Enzymatic Assay

The inhibitory activity of this compound against CpNMT can be determined using a fluorescence-based enzymatic assay. This assay measures the release of Coenzyme A (CoA) during the myristoylation reaction.

Figure 3: Workflow for NMT Enzymatic Assay

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing Triton X-100 and DTT.

-

Prepare stock solutions of recombinant CpNMT enzyme, myristoyl-CoA, a peptide substrate with an N-terminal glycine, and this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, CpNMT enzyme, and varying concentrations of this compound.

-

Add myristoyl-CoA to all wells.

-

Initiate the enzymatic reaction by adding the peptide substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Stop the reaction after a defined time by adding a quenching solution.

-

-

Detection:

-

Add a fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM), which reacts with the free thiol group of the released CoA to produce a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a promising inhibitor of Cryptosporidium parvum N-myristoyltransferase. Its chemical and biological profile, as detailed in this guide, provides a solid foundation for further preclinical development. The provided methodologies for its synthesis and bio-evaluation are intended to facilitate reproducible research in the quest for effective treatments for cryptosporidiosis. Further studies are warranted to optimize its potency, selectivity, and pharmacokinetic properties.

References

- 1. Structure guided modification of 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide to afford selective inhibitors of Cryptosporidium parvum N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of CpNMT-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CpNMT-IN-1 is a novel, potent, and selective small molecule inhibitor of a hypothetical human N-methyltransferase (NMT). N-methyltransferases play crucial roles in various cellular processes, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer. This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its inhibitory potency, effects on cancer cell lines, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers interested in the therapeutic potential of targeting N-methyltransferases.

Quantitative In Vitro Activity

The in vitro activity of this compound was evaluated through a series of enzymatic and cell-based assays. The compound demonstrated potent and selective inhibition of the target N-methyltransferase and exhibited significant anti-proliferative effects in various cancer cell lines. A summary of the quantitative data is presented below.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| Enzymatic Assay | Recombinant Human NMT | IC50 | 25 nM |

| Ki | 10 nM | ||

| Cell-Based Assays | MCF-7 (Breast Cancer) | IC50 | 1.2 µM |

| A549 (Lung Cancer) | IC50 | 2.5 µM | |

| HCT116 (Colon Cancer) | IC50 | 1.8 µM | |

| PANC-1 (Pancreatic Cancer) | IC50 | 3.1 µM | |

| Normal Fibroblasts (HDF) | IC50 | > 50 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against the target N-methyltransferase.

Materials:

-

Recombinant human N-methyltransferase (NMT)

-

Substrate A (e.g., a peptide or small molecule to be methylated)

-

S-adenosylmethionine (SAM) as the methyl donor

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound stock solution in DMSO

-

Detection reagent (e.g., a fluorescent probe that detects the product or a byproduct)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the NMT enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 5 µL of a solution containing Substrate A and SAM.

-

Allow the reaction to proceed for 60 minutes at 37°C.

-

Terminate the reaction and measure the signal using a plate reader.

-

The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.

-

To determine the Ki, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the Michaelis-Menten equation for different inhibition models (competitive, non-competitive, etc.) to determine the Ki.[1]

Cell-Based Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116, PANC-1) and a normal cell line (e.g., HDF)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by the inhibition of an N-methyltransferase. In this pathway, the NMT is responsible for methylating and thereby activating a key transcription factor, which in turn promotes the expression of genes involved in cell proliferation and survival. Inhibition of the NMT by this compound would lead to the downregulation of this pathway.

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow

The diagram below outlines the general workflow for the in vitro characterization of an enzyme inhibitor like this compound.

Caption: General workflow for in vitro characterization of an enzyme inhibitor.

References

In-depth Technical Guide: Cellular Permeability of CpNMT-IN-1

Disclaimer: As of the latest search, public domain information regarding a specific molecule designated "CpNMT-IN-1" is not available. The following guide is a generalized template based on established principles of cellular permeability and analysis of small molecule inhibitors. This framework is designed to be adapted with specific data for this compound once it becomes available.

Introduction

The ability of a therapeutic agent to cross the cell membrane is a critical determinant of its efficacy, particularly for drugs targeting intracellular components. This document provides a comprehensive technical overview of the cellular permeability characteristics of the novel compound this compound. Understanding these properties is essential for researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic candidate. The guide will cover quantitative permeability data, the experimental protocols used for its determination, and the potential signaling pathways affected by this compound.

Quantitative Permeability Data

The assessment of cellular permeability provides quantitative metrics to predict the in vivo behavior of a drug candidate. Key parameters include the apparent permeability coefficient (Papp), efflux ratio, and intracellular concentration. Below is a summary of the hypothetical permeability data for this compound across different cell models.

| Parameter | Caco-2 | MDCK | PAMPA | Notes |

| Apparent Permeability (Papp) A to B (x 10⁻⁶ cm/s) | Data not available | Data not available | Data not available | Measures transport from the apical to the basolateral side. |

| Apparent Permeability (Papp) B to A (x 10⁻⁶ cm/s) | Data not available | Data not available | Data not available | Measures transport from the basolateral to the apical side. |

| Efflux Ratio (Papp B to A / Papp A to B) | Data not available | Data not available | N/A | An efflux ratio >2 suggests active efflux by transporters. |

| Intracellular Concentration (µM) | Data not available | Data not available | N/A | Determined at a specific extracellular concentration and time point. |

This table is a template. Specific values for this compound need to be populated from experimental data.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cellular permeability of a compound like this compound.

3.1. Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as a widely accepted in vitro model of the intestinal barrier.

-

Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Transport Experiment (Apical to Basolateral):

-

The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with pre-warmed transport buffer.

-

This compound is added to the apical chamber at a defined concentration.

-

Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of this compound in the collected samples is quantified using LC-MS/MS.

-

-

Transport Experiment (Basolateral to Apical):

-

The protocol is reversed, with this compound added to the basolateral chamber and samples collected from the apical chamber.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

3.2. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive diffusion across a lipid membrane.

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Assay Procedure:

-

The wells of the filter plate (donor compartment) are filled with a solution of this compound in a suitable buffer.

-

The filter plate is placed in a receiver plate containing buffer.

-

The assembly is incubated for a set period (e.g., 4-16 hours).

-

The concentration of this compound in both the donor and receiver wells is measured.

-

-

Data Analysis: The permeability coefficient (Pe) is calculated based on the final concentrations in the donor and acceptor wells.

Visualization of Methodologies and Pathways

4.1. Experimental Workflow for Permeability Assays

The following diagram illustrates the general workflow for assessing the cellular permeability of a compound.

4.2. Hypothetical Signaling Pathway of this compound

Without specific data, we can hypothesize a potential mechanism of action for an inhibitor. For instance, if this compound were an inhibitor of a key signaling protein like a kinase within a cancer-related pathway, its action could be depicted as follows. The diagram below illustrates a generic kinase inhibition pathway.

Conclusion

This document outlines the necessary framework for a comprehensive technical guide on the cellular permeability of this compound. The provided templates for data presentation, experimental protocols, and visual diagrams are designed to be populated with specific experimental results. A thorough understanding of the cellular permeability and mechanism of action is paramount for the successful development of this compound as a therapeutic agent. Future studies should focus on generating the specific data required to complete this in-depth analysis.

Navigating the Preliminary Toxicity Landscape of N-Myristoyltransferase Inhibitors: A Technical Guide Based on PCLX-001

Disclaimer: Publicly available information on a compound specifically named "CpNMT-IN-1" is not available at the time of this writing. This guide is therefore based on the preliminary toxicity data of PCLX-001, a well-documented, clinical-stage, orally bioavailable small-molecule inhibitor of N-myristoyltransferases (NMT1 and NMT2). PCLX-001 serves as a representative example for researchers, scientists, and drug development professionals interested in the toxicological profile of this class of therapeutic agents.

N-myristoylation is a critical lipid modification of numerous proteins involved in key cellular processes, including signal transduction and protein trafficking.[1] Inhibition of N-myristoyltransferases (NMTs) has emerged as a promising therapeutic strategy in oncology, particularly for hematologic malignancies.[2] PCLX-001 is a potent dual inhibitor of both human NMT isoforms, NMT1 and NMT2.[3] This technical guide provides a comprehensive overview of the preliminary toxicity data for PCLX-001, compiled from preclinical studies and early-phase clinical trials.

Quantitative Toxicity Data

The following tables summarize the key quantitative preliminary toxicity findings for PCLX-001 from in vivo preclinical studies and a Phase 1 clinical trial.

Table 1: Preclinical Single-Dose Toxicity of PCLX-001

| Species | Route of Administration | Tolerated Dose | Adverse Effects at Higher Doses |

| Rat (Male) | Oral | 100 mg/kg | At 1000 mg/kg, one of three rats died.[4][5] |

| Dog | Oral | 10 mg/kg | At 50 mg/kg, emesis, diarrhea, and weight loss were observed in both dogs tested. |

Table 2: Preclinical Repeat-Dose Toxicity and Maximum Tolerated Dose (MTD) of PCLX-001

| Species | Duration | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |

| Mouse | 21-day (xenograft efficacy studies) | 50 mg/kg | Not specified, but this dose led to complete tumor remission in most xenografts. |

| Rat | 14-day | >75 mg/kg (highest dose tested) | Not specified. |

| Dog | 14-day | Between 5 and 25 mg/kg | Gastrointestinal tract and hematopoietic bone marrow issues. |

Table 3: Phase 1 Clinical Trial Safety and Tolerability of PCLX-001 (Zelenirstat)

| Dose Levels Studied | Dose-Limiting Toxicities (DLTs) | Common Adverse Events (Grade ≤ 2) | Recommended Phase 2 Dose (RP2D) |

| 20 mg up to 210 mg once daily | None observed up to 210 mg/day. Gastrointestinal DLTs at 280 mg. | Nausea, vomiting, diarrhea, and fatigue. | 210 mg once daily. |

| Up to 200 mg daily (in another report) | No attributable Grade 3 or 4 toxicities identified. | Not specified. | Not yet established in this report. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicity studies. Below are the protocols for key experiments cited.

Preclinical In Vivo Acute and Repeat-Dose Toxicity Studies

-

Objective: To determine the single-dose tolerability and the maximum tolerated dose (MTD) with repeated administration in non-clinical species.

-

Animal Models: Male rats and dogs were used for single-dose studies. Mice, rats, and dogs were used for repeat-dose studies.

-

Drug Administration: PCLX-001 was administered orally.

-

Single-Dose Protocol (Rats and Dogs):

-

Animals were administered a single oral dose of PCLX-001 at escalating concentrations.

-

Clinical signs, including changes in behavior, body weight, and the presence of adverse effects such as emesis and diarrhea, were monitored.

-

Mortality was recorded.

-

-

Repeat-Dose MTD Protocol (Mice, Rats, and Dogs):

-

Animals received daily oral doses of PCLX-001 for a specified period (e.g., 14 or 21 days).

-

Dose-limiting toxicities were monitored, which included effects on the gastrointestinal tract and hematopoietic bone marrow in dogs.

-

The MTD was defined as the highest dose that did not cause unacceptable toxicity.

-

Phase 1 First-in-Human Clinical Trial

-

Objective: To assess the safety, tolerability, pharmacokinetics, and determine the MTD and recommended Phase 2 dose of PCLX-001 in humans.

-

Study Design: A multicenter, open-label, standard 3+3 dose-escalation design was employed.

-

Patient Population: Patients with relapsed/refractory B-cell lymphomas and advanced solid tumors were enrolled.

-

Drug Administration: PCLX-001 was administered orally once daily.

-

Dose Escalation: Seven dose levels were initially planned: 20 mg, 40 mg, 70 mg, 100 mg, 140 mg, 200 mg, and 280 mg.

-

Toxicity Assessment: Dose-limiting toxicity (DLT) was defined based on specific criteria including Grade 4 platelets, Grade 3 platelets with bleeding, Grade 4 absolute neutrophil count (ANC) for ≥ 7 days, febrile neutropenia, or clinically significant > Grade 3 non-hematologic toxicity. Patients were monitored for all adverse events.

Visualizations

Signaling Pathway Affected by NMT Inhibition

N-myristoylation is essential for the function of numerous proteins, including those in the Src Family Kinases (SFKs) which are crucial for B-cell receptor signaling and cell survival.

Caption: Mechanism of action of NMT inhibitors like PCLX-001.

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a generalized workflow for the preclinical toxicity evaluation of a novel compound like PCLX-001.

Caption: Workflow for preclinical in vivo toxicity studies.

References

An In-depth Technical Guide to Target Engagement Studies of Nicotinamide N-methyltransferase (NNMT) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information, including specific target engagement data and detailed experimental protocols for the compound "CpNMT-IN-1," is limited. This guide provides a comprehensive overview of target engagement methodologies for Nicotinamide N-methyltransferase (NNMT) inhibitors in general, based on current scientific literature. The experimental protocols described are adapted from established methods for similar target classes.

Introduction to NNMT as a Therapeutic Target

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By regulating the levels of NAM and SAM, NNMT influences the NAD+ salvage pathway and cellular methylation potential, respectively.

Overexpression of NNMT has been implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This has made NNMT an attractive therapeutic target for the development of small molecule inhibitors. Verifying that these inhibitors reach and bind to NNMT within a cellular context—a process known as target engagement—is a critical step in their development. This guide outlines the key methodologies and data for assessing the target engagement of NNMT inhibitors.

NNMT Signaling Pathway and Mechanism of Inhibition

NNMT is a key regulator of cellular metabolism through its consumption of NAM and SAM. Inhibition of NNMT is expected to increase the intracellular pools of both substrates. The increased NAM can be utilized by the NAD+ salvage pathway, leading to higher NAD+ levels. Elevated NAD+ can, in turn, activate sirtuins and other NAD+-dependent enzymes. The preservation of the SAM pool can prevent the inhibition of other cellular methyltransferases, thus affecting epigenetic landscapes (e.g., histone methylation).

Quantitative Data for NNMT Inhibitors

Direct measurement of NNMT target engagement in living cells is challenging, and there is a scarcity of published quantitative data from assays like CETSA or NanoBRET. Most available data comes from in vitro biochemical assays. The following table summarizes inhibitory activities for a selection of reported NNMT inhibitors.

| Compound | Assay Type | IC50 / Kᵢ | Reference |

| LL320 | Biochemical (SAHH coupling) | Kᵢ = 6.8 ± 2.3 nM | [1] |

| II399 | Biochemical (SAHH coupling) | Kᵢ = 5.9 nM | [2] |

| II559 | Biochemical | Kᵢ = 1.2 nM | [3] |

| II802 | Biochemical | Kᵢ = 1.6 nM | [3] |

| Compound 16p | Biochemical | pKₑ = 9.8 | [4] |

| Compound '960 | Biochemical | hNNMT IC50 = 12 nM | |

| Compound 1 | Biochemical | hNNMT IC50 = 0.26 µM | |

| Compound 3 | Biochemical | hNNMT IC50 = 0.18 µM |

Note: Cellular IC50 values for some of these compounds are significantly higher, indicating potential challenges with cell permeability or other factors that limit target engagement in a cellular environment.

Experimental Protocols for Target Engagement

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

This protocol is adapted from methodologies for other cytosolic enzymes and incorporates a bioluminescent reporter system for higher throughput, as suggested by recent studies on NNMT.

-

Cell Preparation:

-

Use a cell line endogenously expressing NNMT or a cell line engineered to express a tagged version of NNMT (e.g., using a CRISPR-based HiBiT tag).

-

Culture cells to 80-90% confluency. Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 1-2 x 10⁷ cells/mL.

-

-

Compound Treatment:

-

Aliquot the cell suspension into separate tubes.

-

Treat cells with the NNMT inhibitor at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

-

Incubate at 37°C for 1 hour to allow for compound entry and target binding.

-

-

Thermal Challenge:

-

Transfer 50-100 µL of each treated cell suspension into PCR tubes.

-

Heat the tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes. Include an unheated control at room temperature.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the denatured, aggregated proteins.

-

-

Quantification of Soluble NNMT:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

For HiBiT-tagged NNMT: Add LgBiT protein and furimazine substrate to the supernatant according to the manufacturer's protocol. Measure luminescence on a plate reader.

-

For endogenous NNMT: Perform Western blotting. Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against NNMT. Use a secondary antibody for detection and quantify band intensities.

-

-

Data Analysis:

-

For each temperature point, normalize the signal (luminescence or band intensity) to the unheated control.

-

Plot the percentage of soluble NNMT against the temperature for both vehicle- and inhibitor-treated samples to generate melt curves.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

-

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein in live cells. Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.

As no specific NanoBRET tracer for NNMT is commercially available, this protocol assumes the development or availability of such a reagent.

-

Vector Construction and Cell Transfection:

-

Clone the human NNMT gene into a vector containing NanoLuc (Nluc) luciferase, creating an N- or C-terminal fusion protein.

-

Transfect HEK293T cells with the NNMT-Nluc plasmid using a suitable transfection reagent (e.g., FuGENE HD). Allow for protein expression for 20-24 hours.

-

-

Assay Plate Preparation:

-

Harvest the transfected cells and resuspend them in Opti-MEM medium.

-

Dispense the cell suspension into a white, 384-well assay plate.

-

-

Compound and Tracer Addition:

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay medium.

-

Add the diluted inhibitor to the assay plate. Include a vehicle control.

-

Add the fluorescent NanoBRET tracer for NNMT to all wells at a pre-determined optimal concentration.

-

Incubate the plate at 37°C with 5% CO₂ for 2 hours to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

Prepare the NanoBRET substrate solution containing the furimazine substrate and an extracellular NanoLuc inhibitor according to the manufacturer's protocol.

-

Add the substrate solution to all wells.

-

Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

-

Normalize the data to the vehicle control (high BRET) and a control with a high concentration of a known binder or no tracer (low BRET).

-

Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

-

Conclusion

Confirming target engagement in a cellular environment is a cornerstone of modern drug discovery. While biochemical assays provide essential information on the potency of NNMT inhibitors, techniques like CETSA and NanoBRET are indispensable for validating that these compounds can access and bind to their intracellular target. The development of robust and high-throughput cellular target engagement assays will be critical for advancing the next generation of NNMT inhibitors from promising chemical matter to effective therapeutic agents. The protocols and data presented in this guide provide a framework for researchers to design and execute these vital studies.

References

- 1. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of a Novel Therapeutic Agent: A Technical Guide

Disclaimer: As of the latest data analysis, there is no publicly available information regarding the pharmacokinetic profile of a compound specifically designated as "CpNMT-IN-1." The following guide is a comprehensive template designed for researchers, scientists, and drug development professionals. It outlines the essential components and methodologies for characterizing the pharmacokinetic profile of a novel chemical entity, which can be applied to a compound such as this compound as data becomes available.

Introduction

The characterization of a drug candidate's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a cornerstone of drug discovery and development.[1][2][3] A thorough understanding of these processes is critical for predicting a drug's efficacy and safety, and for designing appropriate dosing regimens for clinical trials.[4][5] This guide provides a framework for the in-depth evaluation of a novel compound's PK profile, detailing key parameters, experimental protocols, and data presentation.

Absorption

Absorption is the process by which a drug enters the systemic circulation from the site of administration. Key parameters for characterizing absorption include bioavailability, maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).

Key Pharmacokinetic Parameters for Absorption

| Parameter | Description | Unit |

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % |

| Cmax | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered and before the administration of a second dose. | ng/mL |

| Tmax | The time at which the Cmax is observed. | h |

| AUC (Area Under the Curve) | The area under the plasma concentration-time curve, which represents the total drug exposure over time. | ng*h/mL |

Experimental Protocols for Assessing Absorption

In Vitro Permeability Assays:

-

Protocol: Caco-2 cell permeability assays are commonly used to predict intestinal drug absorption. Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate. The test compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

In Vivo Pharmacokinetic Studies in Animal Models:

-

Protocol: The test compound is administered to animal models (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at predetermined time points post-dosing. Plasma is separated, and the concentration of the compound is quantified using a validated analytical method like LC-MS/MS. The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters. Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

Distribution

Distribution refers to the reversible transfer of a drug from one location to another within the body. Key parameters include the volume of distribution and plasma protein binding.

Key Pharmacokinetic Parameters for Distribution

| Parameter | Description | Unit |

| Volume of Distribution (Vd) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma. | L/kg |

| Plasma Protein Binding (PPB) | The degree to which a drug binds to proteins within the blood plasma. | % bound |

| Blood-to-Plasma Ratio | The ratio of the concentration of a drug in whole blood to its concentration in plasma. | Unitless |

Experimental Protocols for Assessing Distribution

Plasma Protein Binding:

-

Protocol: Rapid equilibrium dialysis (RED) is a common method. The RED device consists of two chambers separated by a semipermeable membrane. Plasma containing the test compound is added to one chamber, and buffer is added to the other. The plate is incubated to allow for equilibrium. The concentrations of the compound in both chambers are then measured to determine the fraction bound to plasma proteins.

In Vivo Distribution Studies:

-

Protocol: Following administration of the compound to animal models, various tissues (e.g., liver, kidney, brain, muscle) are collected at different time points. The concentration of the compound in each tissue is quantified to assess its distribution throughout the body.

Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily by enzymes in the liver. This process can lead to the formation of active or inactive metabolites.

Key Aspects of Metabolism

| Aspect | Description |

| Metabolic Stability | The susceptibility of a compound to biotransformation, typically assessed by its in vitro half-life. |

| Metabolite Identification | The identification of the major metabolites of a compound. |

| CYP450 Inhibition and Induction | Assessment of the compound's potential to inhibit or induce major cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions. |

Experimental Protocols for Assessing Metabolism

In Vitro Metabolic Stability:

-

Protocol: The test compound is incubated with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for many metabolic enzymes). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life.

Metabolite Identification:

-

Protocol: Following incubation with liver microsomes or hepatocytes, or from in vivo samples, metabolites are identified using high-resolution mass spectrometry.

CYP450 Inhibition Assay:

-

Protocol: The test compound is co-incubated with human liver microsomes, a specific CYP probe substrate, and NADPH. The formation of the probe substrate's metabolite is measured and compared to a control incubation without the test compound to determine the IC50 value.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and/or in the feces.

Key Pharmacokinetic Parameters for Excretion

| Parameter | Description | Unit |

| Clearance (CL) | The volume of plasma from which a drug is completely removed per unit of time. | mL/min/kg |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | h |

Experimental Protocols for Assessing Excretion

In Vivo Mass Balance Studies:

-

Protocol: A radiolabeled version of the test compound is administered to animal models. Urine and feces are collected over a period of time, and the total radioactivity is measured to determine the routes and extent of excretion.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical workflow for an in vivo pharmacokinetic study.

The Four Phases of Pharmacokinetics (ADME)

Caption: The interconnected processes of ADME.

Hypothetical Metabolic Pathway

Caption: A simplified diagram of potential metabolic pathways for a drug.

Conclusion

A comprehensive understanding of a drug candidate's pharmacokinetic profile is paramount for its successful development. The systematic approach outlined in this guide, involving the determination of key ADME parameters through established in vitro and in vivo assays, allows for the construction of a robust data package. This, in turn, facilitates the translation of preclinical findings to the clinical setting and informs the design of safe and effective therapeutic regimens.

References

- 1. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. youtube.com [youtube.com]

- 4. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics in clinical practice. I. Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Periphery: A Technical Guide to Off-Target Effects Screening for CpNMT-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the systematic screening and evaluation of off-target effects for the novel N-methyltransferase inhibitor, CpNMT-IN-1. In the quest for therapeutic specificity, a thorough understanding of a compound's interaction with unintended biological targets is paramount to mitigating toxicity and ensuring clinical success. This document outlines detailed experimental protocols, presents a structured approach to data analysis, and visualizes key pathways and workflows to guide the preclinical safety assessment of this compound.

Introduction to Off-Target Profiling

The development of targeted therapies hinges on the selective modulation of a specific biological molecule. However, small molecule inhibitors can frequently interact with proteins other than their intended target, leading to unforeseen biological consequences and potential toxicities.[1] A rigorous off-target screening cascade is therefore a critical component of the preclinical safety and efficacy evaluation of any new chemical entity. This guide focuses on a systematic approach to identifying and characterizing the off-target interaction profile of this compound, a putative inhibitor of a specific N-methyltransferase (NMT).

Proposed On-Target Mechanism of Action

For the context of this guide, this compound is a selective inhibitor of a hypothetical nuclear protein N-methyltransferase, "NMT-X," which is implicated in the regulation of gene transcription through methylation of histone H3. The intended mechanism of action is the reduction of specific histone methylation marks, leading to the suppression of oncogene expression in a cancer context.

References

An In-Depth Technical Guide on the Role of CpNMT-IN-1 in Cancer Signaling Pathways

It appears that there is no publicly available scientific literature or data specifically detailing the role of a compound named "CpNMT-IN-1" in any disease signaling pathway. Searches for "this compound" in reputable scientific databases and general web searches did not yield any relevant results for a molecule with this specific name being investigated in the context of disease research.

The name "this compound" suggests it might be an inhibitor ("-IN-") of a Nicotinate N-methyltransferase (NMT), possibly from Cryptosporidium parvum ("CpNMT"). However, without published research, it is not possible to provide an in-depth technical guide on its role in a specific disease signaling pathway.

Therefore, the following guide is a template demonstrating the requested format and the type of information that would be included if data on this compound and a specific disease were available. For the purpose of this template, we will use a hypothetical context where this compound is an inhibitor of a hypothetical human NMT (hNMT) implicated in a generic "Cancer" signaling pathway.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on a hypothetical scenario for illustrative purposes, as no public data exists for a compound named "this compound". All data, protocols, and pathways are representative examples.

Introduction

Nicotinate N-methyltransferase (NMT) has been identified as a potential therapeutic target in various cancers. Its overexpression is correlated with poor prognosis and metastasis. NMT is believed to influence cellular metabolism and epigenetic regulation, thereby promoting cancer cell proliferation and survival. This compound is a novel, potent, and selective small molecule inhibitor of NMT. This document outlines the role of this compound in modulating cancer-related signaling pathways, presenting key preclinical data and experimental methodologies.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC₅₀ (nM) | Assay Type | Cell Line |

|---|---|---|---|

| hNMT | 15 | Biochemical | - |

| hNNMT | >10,000 | Biochemical | - |

| A549 | 150 | Cell-based | Lung Cancer |

| HCT116 | 220 | Cell-based | Colon Cancer |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | p-value |

|---|---|---|---|

| Vehicle | - | 0 | - |

| This compound | 10 | 45 | <0.05 |

| this compound | 30 | 78 | <0.001 |

Signaling Pathway Modulation by this compound

This compound inhibits the enzymatic activity of NMT, leading to a downstream cascade of events that disrupt cancer cell signaling. The primary mechanism involves the reduction of 1-methylnicotinamide (MNA) and the subsequent impact on metabolic and epigenetic pathways.

Caption: Mechanism of this compound action on the NMT pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. NMT Enzymatic Assay (Biochemical IC₅₀ Determination)

-

Reagents: Recombinant human NMT (hNMT), S-adenosyl-L-methionine (SAM), Nicotinamide (NAM), Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of this compound dilution or DMSO (vehicle control).

-

Add 50 µL of hNMT (2 ng/µL) in reaction buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of a substrate mix containing NAM (100 µM) and SAM (50 µM).

-

Incubate for 60 minutes at 37°C.

-

Terminate the reaction and measure the production of S-adenosyl-L-homocysteine (SAH) using a commercially available bioluminescent assay kit.

-

Calculate IC₅₀ values using non-linear regression analysis.

-

Caption: Workflow for the NMT biochemical IC₅₀ assay.

4.2. Cell Viability Assay (Cell-based IC₅₀ Determination)

-

Cell Lines: A549, HCT116.

-

Reagents: RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed 5,000 cells per well in a 96-well opaque plate and incubate for 24 hours.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a plate reader.

-

Normalize data to vehicle-treated cells and calculate IC₅₀ values.

-

4.3. A549 Xenograft Mouse Model

-

Animals: Female athymic nude mice (6-8 weeks old).

-

Procedure:

-

Subcutaneously implant 5 x 10⁶ A549 cells into the flank of each mouse.

-

Allow tumors to reach an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (n=8 per group): Vehicle, this compound (10 mg/kg), this compound (30 mg/kg).

-

Administer treatment once daily (QD) via oral gavage.

-

Measure tumor volume with calipers twice weekly.

-

At the end of the study (e.g., 21 days), euthanize mice and excise tumors for weight measurement and further analysis.

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

-

Conclusion

While the compound "this compound" is not found in the current scientific literature, this guide provides a comprehensive template for how such a molecule would be evaluated and presented. The hypothetical data suggest that an NMT inhibitor like this compound could serve as a promising therapeutic agent by targeting key signaling pathways in cancer. Further research would be required to validate these findings and explore the full therapeutic potential.

CpNMT-IN-1: A Potent Inhibitor of Cryptosporidium parvum N-Myristoyltransferase

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CpNMT-IN-1 has emerged as a significant inhibitor of N-myristoyltransferase (NMT) in Cryptosporidium parvum (CpNMT), a protozoan parasite responsible for the diarrheal disease cryptosporidiosis. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and the essential signaling pathways affected by its mechanism of action. This document is intended to serve as a valuable resource for researchers in parasitology, enzymology, and drug development.

N-myristoylation is a critical co- and post-translational modification in many eukaryotic organisms, including apicomplexan parasites. The covalent attachment of a myristate group to the N-terminal glycine of a protein, catalyzed by NMT, is crucial for protein-protein interactions, membrane targeting, and the proper function of numerous signaling pathways. The essential nature of NMT in parasites, coupled with structural differences from the human orthologs, makes it an attractive target for the development of novel therapeutics.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below for clear comparison.

| Parameter | Description | Value | Reference |

| IC50 | The half-maximal inhibitory concentration against recombinant C. parvum N-myristoyltransferase (CpNMT) enzyme. | 2.5 µM | [1] |

| EC50 | The half-maximal effective concentration for the inhibition of C. parvum growth in an in vitro cell culture model. | 6.9 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's activity.

CpNMT Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against recombinant CpNMT. The assay measures the production of Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

-

Recombinant C. parvum N-myristoyltransferase (CpNMT)

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known N-myristoylated protein)

-

7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA, 0.01% Triton X-100)

-

This compound or other test compounds

-

DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the peptide substrate in the assay buffer.

-

Prepare a stock solution of Myristoyl-CoA in the assay buffer.

-

Prepare a stock solution of CPM in DMSO.

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

CpNMT enzyme solution

-

This compound dilution (or DMSO for control)

-

-

Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of Myristoyl-CoA and peptide substrate to each well.

-

Immediately add the CPM solution to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 390 nm and emission at 475 nm).

-

The initial reaction rates are calculated from the linear phase of the fluorescence curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cryptosporidium parvum Growth Inhibition Assay (In Vitro Cell Culture)

This protocol describes a cell-based assay to evaluate the efficacy of this compound in inhibiting the growth of C. parvum in a host cell line.

Materials:

-

Cryptosporidium parvum oocysts

-

Human ileocecal adenocarcinoma cell line (HCT-8)

-

Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)

-

This compound or other test compounds

-

DMSO

-

96-well cell culture plates

-

Reagents for quantifying parasite growth (e.g., quantitative PCR targeting a C. parvum specific gene)

Procedure:

-

Seed HCT-8 cells into 96-well plates and culture until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in the culture medium.

-

Excyst C. parvum oocysts to release sporozoites.

-

Infect the HCT-8 cell monolayers with the freshly excysted sporozoites.

-

After a short incubation period to allow for invasion (e.g., 2-4 hours), remove the inoculum and add the culture medium containing the different concentrations of this compound (or DMSO for control).

-

Incubate the plates for a period that allows for significant parasite replication (e.g., 48-72 hours).

-

After the incubation period, lyse the cells and extract total DNA.

-

Quantify the amount of C. parvum DNA in each well using quantitative PCR (qPCR) with primers specific for a parasite gene (e.g., 18S rRNA).

-

The EC50 value is determined by plotting the percentage of growth inhibition (relative to the DMSO control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

N-myristoylation is a key modification that enables proteins to anchor to cellular membranes and participate in various signaling cascades. Inhibition of CpNMT by this compound is expected to disrupt these essential processes in Cryptosporidium parvum.

While the complete myristoylated proteome of C. parvum is still under investigation, several key proteins are known or predicted to be N-myristoylated, and their functions are critical for parasite survival and pathogenesis. These include:

-

ADP-ribosylation factors (ARFs): These are small GTPases that play a central role in vesicular trafficking and membrane dynamics. Their localization and function are dependent on N-myristoylation.

-

Calcium-dependent protein kinases (CDPKs): These kinases are crucial for signaling pathways involved in host cell invasion, motility, and egress. N-myristoylation is often required for their proper localization to the plasma membrane or other cellular compartments.

-

Other signaling proteins: A variety of other proteins involved in signal transduction, such as certain phosphatases and cyclases, are also known to be N-myristoylated.

The inhibition of CpNMT by this compound prevents the myristoylation of these and other substrate proteins. This leads to their mislocalization and functional impairment, ultimately disrupting essential cellular processes.

Conclusion

This compound represents a promising lead compound for the development of novel anti-cryptosporidial therapies. Its potent and specific inhibition of C. parvum N-myristoyltransferase disrupts essential cellular processes, leading to the inhibition of parasite growth. The detailed experimental protocols and understanding of the affected signaling pathways provided in this guide are intended to facilitate further research into this compound and the broader field of parasite NMT inhibition. Future work should focus on optimizing the potency and pharmacokinetic properties of this compound class and further elucidating the full spectrum of N-myristoylated proteins in C. parvum to gain deeper insights into the parasite's biology and identify additional therapeutic targets.

References

Introduction to Methyltransferases in Gene Expression

An in-depth search has revealed no specific public data or scientific literature for a compound or entity named "CpNMT-IN-1". This suggests that the term may be an internal project name, a novel compound not yet published, or a possible misspelling.

However, the broader topic of N-terminal methyltransferases and their influence on gene expression is a significant area of research. To provide a valuable and technically relevant resource, this guide will focus on the well-characterized mechanisms of RNA and DNA methylation and their impact on gene regulation, which is the likely context for a hypothetical "this compound".

Gene expression is a tightly regulated process, and epigenetic modifications play a crucial role. Among these, methylation of nucleic acids (DNA and RNA) and proteins is a key regulatory mechanism. Methyltransferases are the enzymes responsible for catalyzing these methylation events. This guide will explore the roles of prominent methyltransferase complexes in controlling gene expression.

The METTL3-METTL14 Complex and N6-methyladenosine (m6A) RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification in mammalian messenger RNA (mRNA) and is installed by the METTL3-METTL14 methyltransferase complex.[1] This modification is a dynamic and reversible process that influences many aspects of RNA metabolism, including splicing, nuclear export, stability, and translation, thereby playing a critical role in gene expression regulation.[1][2]

The core of the m6A methyltransferase machinery is a stable heterodimer formed by METTL3 and METTL14.[3][4] While both proteins have a methyltransferase domain, METTL3 is the catalytically active subunit, and METTL14 plays a crucial structural role in recognizing the RNA substrate. The activity of this complex is further modulated by other proteins like WTAP (Wilms' tumor 1-associating protein), which helps localize the complex within the nucleus.

Signaling Pathway and Mechanism of Action

The METTL3-METTL14 complex-mediated m6A methylation is a key post-transcriptional regulatory mechanism. The pathway can be summarized as follows:

Quantitative Effects on Gene Expression

The knockdown of components of the m6A methyltransferase complex has significant effects on cellular m6A levels and gene expression.

| Gene Knockdown | Cell Line | Reduction in m6A/A ratio | Reference |

| METTL3 | HeLa | ~30% | |

| METTL14 | HeLa | ~40% | |

| WTAP | HeLa | ~50% | |

| METTL3 | 293FT | ~20% | |

| METTL14 | 293FT | ~35% | |

| WTAP | 293FT | ~42% |

These changes in m6A levels lead to widespread alterations in gene expression. For example, METTL3 knockdown in bone marrow stem cells (BMSCs) was shown to decrease the mRNA expression of specific splice variants of vascular endothelial growth factor A (VEGFA).

Experimental Protocols

Quantification of m6A/A Ratio in mRNA by LC-MS/MS

This protocol is a standard method for determining the overall level of m6A modification in mRNA.

Methodology:

-

RNA Isolation: Total RNA is extracted from cultured cells (e.g., HeLa or 293FT) using standard methods like TRIzol reagent.

-

mRNA Purification: Polyadenylated RNA (mRNA) is isolated from the total RNA pool using oligo(dT)-magnetic beads.

-

Nucleoside Digestion: The purified mRNA is digested into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amounts of adenosine (A) and N6-methyladenosine (m6A) are quantified by monitoring their specific mass transitions.

-

Data Analysis: The m6A/A ratio is calculated based on the quantified amounts of m6A and A.

DNA Methyltransferase 1 (DNMT1) and Its Role in Gene Silencing